![molecular formula C12H11BrN2O2 B1522736 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine CAS No. 1159000-88-0](/img/structure/B1522736.png)
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Overview
Description
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is a chemical compound with the molecular formula C13H12BrNO2 . It has a molecular weight of 294.14 g/mol . The IUPAC name for this compound is 5-bromo-2-[(4-methoxyphenyl)methoxy]pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with a bromo group at the 5-position and a 4-methoxybenzyloxy group at the 2-position . The InChIKey for this compound is NCWXAIKSFAEBJX-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, bromopyrimidines are known to undergo nucleophilic displacement reactions .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 31.4 Ų . The compound has 4 rotatable bonds .Scientific Research Applications
Antiviral Activity
One significant application of derivatives of 5-bromo-2-(4-methoxybenzyloxy)pyrimidine is in antiviral research. For instance, 2,4-diamino-6-hydroxypyrimidines substituted in position 5 have shown varying degrees of inhibitory activity against viruses. Specifically, some derivatives demonstrated marked inhibition of retrovirus replication in cell culture, indicating potential antiretroviral applications (Hocková et al., 2003).
Synthesis of Nitrogen Heterocycles
This compound is also involved in the synthesis of nitrogen heterocycles. These heterocycles have been prepared through various cyclization processes, and their mass spectral fragmentation patterns have been studied, showcasing their relevance in developing compounds with potential antimicrobial activity (Sherif, 2014).
Antimicrobial Activity
Compounds derived from 5-bromo-2-chloro-pyrimidine, a related compound, have shown promising results in antimicrobial studies. These derivatives, characterized by FT-IR, 1H NMR, and LC–MS spectral studies, exhibit potential as antimicrobial agents (Mallikarjunaswamy et al., 2017).
Spectroscopic Investigations
Spectroscopic studies, including FT-IR, FT-RAMAN, NMR, UV–Vis, have been conducted on 5-bromo-2-hydroxy pyrimidine, which is structurally related to this compound. These studies provide valuable insights into the molecular structure, electronic properties, and potential applications of such compounds (Chandralekha et al., 2020).
Radiosensitization in Cancer Research
5-Bromo-2-deoxyuridine, another structurally related compound, has been used as a radiosensitizer in cancer research. Its incorporation into DNA in place of thymidine has been quantitatively analyzed using high performance liquid chromatography, indicating its potential in enhancing the effectiveness of radiation therapy in cancer treatment (Stratford & Dennis, 1992).
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 5-bromo-2-(4-methoxybenzyloxy)pyrimidine, are known to have significant applications in medicine, particularly in the research and development of anticancer drugs .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biochemical pathways, potentially affecting downstream effects .
Result of Action
As a pyrimidine derivative, it is known to have potential applications in the field of medicine, particularly in anticancer drug development .
properties
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-11-4-2-9(3-5-11)8-17-12-14-6-10(13)7-15-12/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRQBWBLLNYQKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675120 | |
Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159000-88-0 | |
Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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